molecular formula C18H18BrN5O B2621513 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-32-7

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2621513
CAS RN: 899737-32-7
M. Wt: 400.28
InChI Key: SAIKYTSPKCXQJV-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis and inflammatory bowel disease. It has also been found to have anti-cancer effects, and may be useful in the treatment of various types of cancer. In addition, this compound has been found to have anti-microbial effects, and may be useful in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is that it has been extensively studied in preclinical models, and has shown promising results. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.

Future Directions

There are several future directions for research on 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its mechanism of action, in order to develop drugs based on this compound. Another direction is to study its potential as a treatment for various conditions, such as cancer, inflammatory bowel disease, and bacterial and fungal infections. Finally, future research could focus on developing new analogs of this compound, in order to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromobenzyl chloride with 2,3-dimethylphenyl hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with ethyl acetoacetate and sodium ethoxide to form the triazole ring. The final step involves the reaction of the triazole with 4-isocyanato-2,6-dimethylphenyl isocyanate to form the carboxamide.

Scientific Research Applications

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as a drug candidate. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has been studied in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-11-5-3-8-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-4-7-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKYTSPKCXQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-bromobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

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